

2-Propanol-d8: An In-Depth Environmental and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propanol-d8**

Cat. No.: **B1362042**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, ecotoxicity, and mammalian toxicity of **2-Propanol-d8**. Due to the limited availability of direct experimental data for the deuterated analogue, this guide leverages the extensive data available for the non-deuterated form, 2-propanol (isopropanol), and discusses the potential influence of the kinetic isotope effect (KIE) on the environmental and toxicological profile of **2-Propanol-d8**.

Environmental Fate and Transport

The environmental fate and transport of a chemical describe its behavior and persistence in the environment. While specific data for **2-Propanol-d8** is scarce, the profile of 2-propanol provides a strong foundation for assessment.

Summary of Environmental Fate of 2-Propanol

Parameter	Value/Description	Reference
Photodegradation (Atmosphere)	Half-life: 1 to 10 days, readily degraded by photochemically produced hydroxyl radicals.	[1]
Hydrolysis	Not expected to be a significant degradation pathway.	
Biodegradation (Aerobic)	Readily biodegradable. A study showed 53% degradation in 5 days.	
Bioaccumulation Potential	Not expected to significantly bioaccumulate.	[1]
Soil Mobility	Expected to have high mobility in soil and may leach into groundwater.	[1]

Implications of Deuteration (Kinetic Isotope Effect)

The primary metabolic pathway for 2-propanol is oxidation to acetone, catalyzed by alcohol dehydrogenase (ADH). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.

For **2-Propanol-d8**, the KIE is most relevant to its biodegradation and metabolism, which are enzyme-mediated processes. The initial step of microbial degradation and mammalian metabolism involves the oxidation of the secondary alcohol, a process that breaks a C-D bond at the 2-position. Therefore, it can be anticipated that:

- Biodegradation: The rate of biodegradation of **2-Propanol-d8** may be slower than that of 2-propanol. This could potentially lead to slightly longer persistence in the environment, although it is still expected to be readily biodegradable.

- Metabolism: The metabolic conversion of **2-Propanol-d8** to acetone-d6 in mammals is likely to be slower than the metabolism of 2-propanol. This could result in a longer half-life and potentially altered toxicity profile.

Ecotoxicity Profile

The ecotoxicity profile provides information on the potential adverse effects of a substance on aquatic and terrestrial organisms. Again, data for 2-propanol is used as a surrogate for **2-Propanol-d8**.

Ecotoxicity of 2-Propanol

Organism	Test Type	Endpoint	Value (mg/L)	Reference
Fish (Various species)	96-hour LC50	Acute toxicity	>100	[1]
Daphnia magna (Water flea)	48-hour EC50	Acute immobilization	>100	
Freshwater Algae	72-hour EC50	Growth inhibition	>100	

The available data indicates that 2-propanol has a low order of acute toxicity to aquatic organisms.[1] Given the likely slower metabolism of **2-Propanol-d8**, it is plausible that its intrinsic toxicity to aquatic organisms would be similar to or slightly lower than 2-propanol, as the parent compound is the primary toxicant. However, without direct experimental data, this remains an assumption.

Mammalian Toxicity Profile

The mammalian toxicity of 2-propanol has been extensively studied. The primary effects of acute exposure are central nervous system (CNS) depression and irritation.

Mammalian Toxicity of 2-Propanol

Test Type	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD50	5045 mg/kg	[1]
Acute Dermal Toxicity	Rabbit	Dermal	LD50	12,800 mg/kg	[1]
Acute Inhalation Toxicity	Rat	Inhalation	LC50 (8 hours)	16,000 ppm	[1]
Repeated Dose Toxicity (90-day)	Rat	Oral	NOAEL	500 mg/kg/day	
Developmental Toxicity	Rat	Oral	NOAEL	400 mg/kg/day	
Reproductive Toxicity	Rat	Oral	NOAEL	500 mg/kg/day	

Metabolism and Potential Effects of Deuteration

2-propanol is metabolized in the liver by alcohol dehydrogenase (ADH) to acetone. Acetone is then further metabolized or excreted. The CNS depressant effects of 2-propanol are primarily caused by the parent compound, while acetone can also contribute to these effects.

The KIE on the ADH-mediated oxidation of **2-Propanol-d8** would likely lead to:

- Slower Metabolism: A reduced rate of conversion to acetone-d6.
- Prolonged Half-Life: **2-Propanol-d8** may remain in the body for a longer period compared to 2-propanol.
- Altered Toxicity Profile: The slower metabolism could lead to a prolonged period of CNS depression from the parent compound. Conversely, the slower formation of the metabolite, acetone-d6, might reduce any toxicity associated with the metabolite itself. The overall effect on acute and chronic toxicity is difficult to predict without specific studies.

Experimental Protocols

The following are summaries of the standard OECD guidelines likely used for the toxicological evaluation of 2-propanol.

Table of Experimental Protocols

Guideline	Test	Methodology Summary
OECD 201	Freshwater Alga and Cyanobacteria, Growth Inhibition Test	Exponentially growing cultures of freshwater algae or cyanobacteria are exposed to the test substance in a liquid medium for 72 hours. The inhibition of growth is measured by cell counts or other biomass surrogates and compared to a control. The EC50 is calculated. [2] [3] [4] [5]
OECD 202	Daphnia sp. Acute Immobilisation Test	Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is determined. [6] [7] [8]
OECD 203	Fish, Acute Toxicity Test	Fish are exposed to the test substance in freshwater for 96 hours. Mortality and other signs of toxicity are observed at 24, 48, 72, and 96 hours. The LC50 is calculated. [9] [10] [11] [12] [13]
OECD 401	Acute Oral Toxicity	The test substance is administered in a single oral dose to groups of rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 is determined. (Note: This guideline has been largely replaced by alternative

methods like OECD 420, 423, and 425 to reduce animal usage).[14][15][16][17]

OECD 408

Repeated Dose 90-Day Oral Toxicity Study in Rodents

The test substance is administered daily to groups of rodents for 90 days. Effects on body weight, food consumption, clinical signs, hematology, clinical chemistry, and organ pathology are evaluated to determine a No-Observed-Adverse-Effect Level (NOAEL).[18][19][20][21][22]

OECD 414

Prenatal Developmental Toxicity Study

Pregnant female rodents or rabbits are administered the test substance during the period of organogenesis. Dams are observed for signs of toxicity, and fetuses are examined for developmental abnormalities to determine a NOAEL for maternal and developmental toxicity.[1][23][24][25][26]

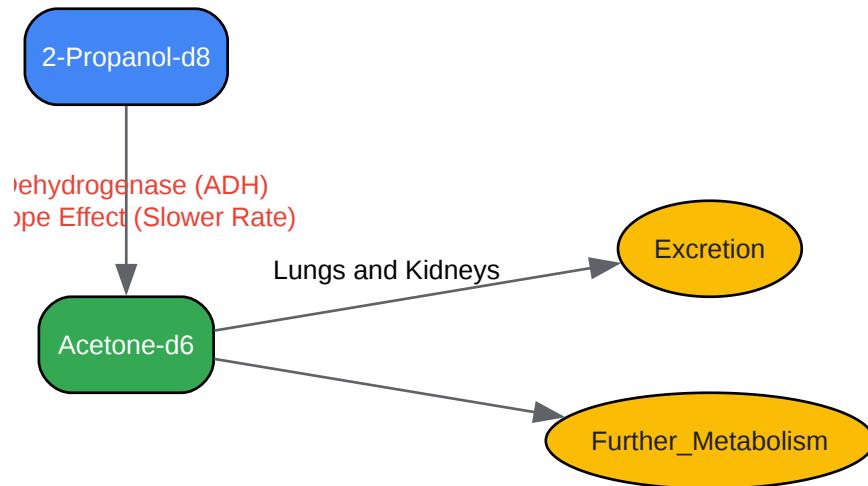
Signaling Pathways and Molecular Mechanisms

The primary toxicological effect of 2-propanol is CNS depression. This is believed to be mediated, at least in part, through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. Alcohols can enhance the influx of chloride ions through the GABA-A receptor channel, leading to hyperpolarization of the neuron and reduced neuronal excitability.

While specific studies on the direct interaction of 2-propanol with other signaling pathways are limited, chronic alcohol exposure is known to induce adaptive changes in various signaling

cascades.

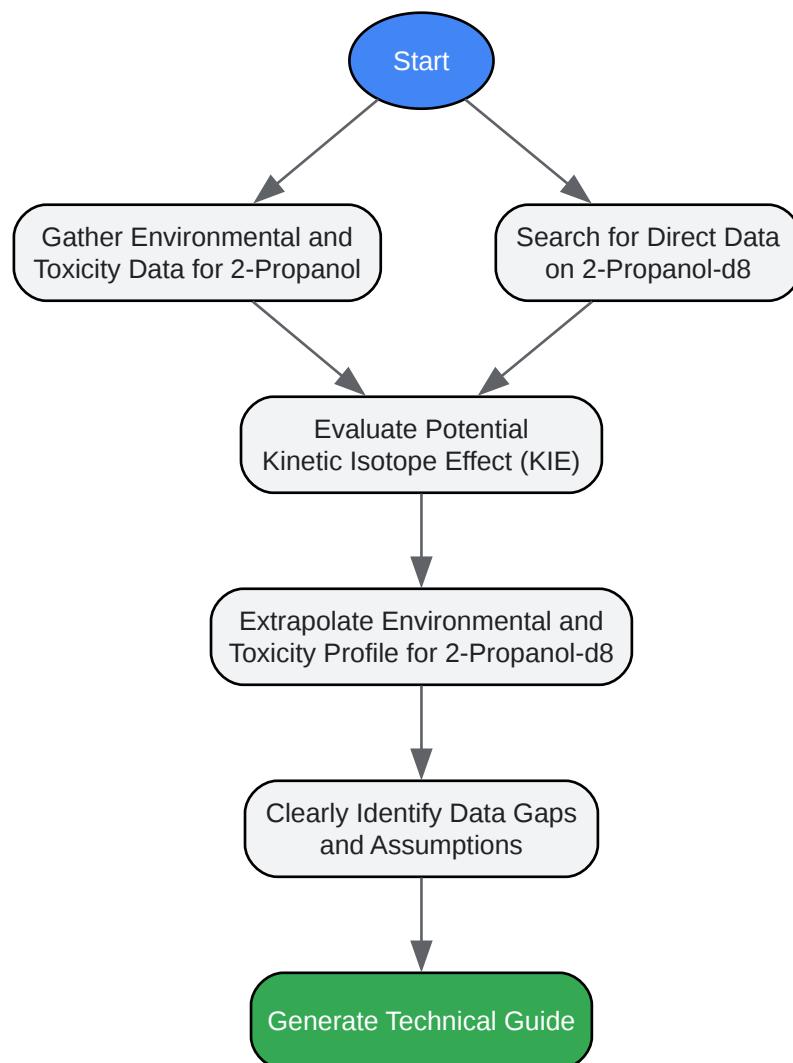
Below is a diagram illustrating the metabolic pathway of **2-Propanol-d8** and the key point where the kinetic isotope effect is expected to have an impact.



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Caption: Metabolic pathway of **2-Propanol-d8** highlighting the kinetic isotope effect.

The following diagram illustrates a simplified workflow for assessing the environmental and toxicological profile of a deuterated compound like **2-Propanol-d8**, relying on data from its non-deuterated analogue.



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Caption: Workflow for assessing the profile of a deuterated compound.

Conclusion

The environmental and toxicological profile of **2-Propanol-d8** is largely inferred from the extensive data available for 2-propanol. 2-Propanol is a substance with low environmental persistence and low acute toxicity to both aquatic organisms and mammals. The primary toxicological concern is CNS depression at high concentrations.

The key difference for **2-Propanol-d8** is the potential for a kinetic isotope effect to slow its rate of metabolism by alcohol dehydrogenase. This could lead to a longer half-life and potentially altered duration of effect. However, without direct experimental data, the precise impact of

deuteration on the environmental and toxicological profile of 2-propanol remains an area for further research. This guide serves as a comprehensive resource based on current knowledge, highlighting areas where further investigation is warranted.

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